molecular formula C36H29N3 B12561427 N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine CAS No. 189388-18-9

N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine

Cat. No.: B12561427
CAS No.: 189388-18-9
M. Wt: 503.6 g/mol
InChI Key: JFQCVHOWQBOFGL-UHFFFAOYSA-N
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Description

N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of diphenylamino groups attached to a benzene ring, which imparts specific electronic and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine typically involves multiple steps, including aromatic amination and coupling reactions. One common method involves the reaction of diphenylamine with 4-bromobenzaldehyde in the presence of a palladium catalyst, followed by further coupling reactions to introduce additional diphenylamino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine involves its interaction with molecular targets through electron-donating and accepting properties. The compound can form charge-transfer complexes, which play a crucial role in its photophysical behavior and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-Tris(diphenylamino)triphenylamine
  • 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
  • 4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole

Uniqueness

N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine is unique due to its specific arrangement of diphenylamino groups, which imparts distinct electronic properties and enhances its performance in optoelectronic applications compared to other similar compounds .

Properties

CAS No.

189388-18-9

Molecular Formula

C36H29N3

Molecular Weight

503.6 g/mol

IUPAC Name

1-N,3-N-diphenyl-3-N-[4-(N-phenylanilino)phenyl]benzene-1,3-diamine

InChI

InChI=1S/C36H29N3/c1-5-14-29(15-6-1)37-30-16-13-23-36(28-30)39(33-21-11-4-12-22-33)35-26-24-34(25-27-35)38(31-17-7-2-8-18-31)32-19-9-3-10-20-32/h1-28,37H

InChI Key

JFQCVHOWQBOFGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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